molecular formula C18H15FN2O2S B2584390 3-((3-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one CAS No. 900006-98-6

3-((3-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B2584390
CAS No.: 900006-98-6
M. Wt: 342.39
InChI Key: XUFRZFQQDXANEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C18H15FN2O2S and its molecular weight is 342.39. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity and Health Benefits

Heterocyclic compounds, including pyrazine derivatives, have been extensively studied for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, a factor in various chronic diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders. The methodologies for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are critical in assessing the potential health benefits of these compounds (I. Munteanu & C. Apetrei, 2021).

Environmental Impact and Biodegradability

The environmental fate and behavior of organic compounds, including pyrazines, have garnered attention due to their widespread use in various industries. Understanding the biodegradability and ecological impacts of these compounds is vital for developing sustainable practices. Studies on parabens, which share functional similarities with pyrazines in terms of their use in consumer products, highlight the need for comprehensive assessments of their persistence and toxicity in aquatic environments (Camille Haman et al., 2015).

Pharmaceutical Applications

Pyrazine derivatives are notable for their broad spectrum of pharmacological activities. These include antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral properties. The structural diversity of pyrazine derivatives enables the modulation of their biological activities, making them valuable scaffolds in drug discovery and development. Their application in synthesizing new medicinal agents is a testament to their versatility and potential in addressing various health concerns (S. Ferreira & C. Kaiser, 2012).

Synthesis and Chemical Properties

The synthetic routes and chemical properties of pyrazine derivatives are of significant interest in organic chemistry. These compounds serve as key intermediates in the synthesis of complex molecules with potential applications ranging from pharmaceuticals to materials science. Innovations in the synthesis of heterocyclic compounds, including pyrazine derivatives, facilitate the exploration of new chemical entities with enhanced functionalities (Yanan Qiu et al., 2009).

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-23-16-8-3-2-7-15(16)21-10-9-20-17(18(21)22)24-12-13-5-4-6-14(19)11-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFRZFQQDXANEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.